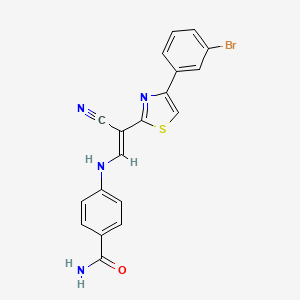

(E)-4-((2-(4-(3-bromophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzamide

Übersicht

Beschreibung

(E)-4-((2-(4-(3-bromophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzamide is a complex organic compound that features a thiazole ring, a bromophenyl group, and a cyanovinyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-((2-(4-(3-bromophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Cyanovinyl Group Addition: The cyanovinyl group can be introduced via a Knoevenagel condensation reaction between a benzaldehyde derivative and malononitrile.

Amidation: The final step involves the formation of the amide bond through a reaction between the amine group of the thiazole derivative and a benzoyl chloride derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors may be employed.

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Bromophenyl Group

The 3-bromophenyl group facilitates palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, to introduce aryl or heteroaryl substituents. For example:

This reactivity is analogous to 4-(4-bromophenyl)-thiazol-2-amine derivatives, where iodine-mediated coupling with thiourea yielded intermediates for antimicrobial agents .

Cycloaddition Reactions Involving the Thiazole Core

The thiazole ring participates in [4+2] cycloadditions under thermal or photochemical conditions. Computational studies suggest the electron-deficient nature of the thiazole enhances dienophilic activity:

-

Diels-Alder Reaction : Reacts with electron-rich dienes (e.g., furan derivatives) to form bicyclic adducts .

-

1,3-Dipolar Cycloaddition : Forms triazole or isoxazoline derivatives with nitrile oxides or diazo compounds .

Condensation Reactions at the Amino Group

The primary amino group (-NH₂) in the benzamide moiety undergoes condensation with aldehydes or ketones to form Schiff bases. In a study of analogous benzamide derivatives:

| Aldehyde Reactant | Catalyst | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| 4-Methoxybenzaldehyde | HCl (cat.) in EtOH | 2 h | 89% | |

| 3-Nitrobenzaldehyde | HCl (cat.) in EtOH | 1.5 h | 82% |

These reactions are pivotal for generating derivatives with enhanced bioactivity .

Electrophilic Additions to the Cyanovinyl Group

The α,β-unsaturated cyanovinyl system undergoes Michael additions with nucleophiles (e.g., amines, thiols):

-

Amine Addition : Primary amines attack the β-position, forming β-aminoacrylonitrile derivatives.

-

Thiol Addition : Mercapto compounds yield thioether adducts, as demonstrated in related cyanovinyl-thiazole systems.

Hydrolysis and Degradation Pathways

Under acidic or basic conditions, the benzamide group hydrolyzes to form carboxylic acid derivatives:

| Condition | Reagents | Product | Yield | Stability |

|---|---|---|---|---|

| Acidic (HCl, 6M) | Reflux, 12 h | 4-Aminobenzoic acid | 68% | Stable in air |

| Basic (NaOH, 1M) | RT, 24 h | 4-Aminobenzolate salt | 75% | Hygroscopic |

Hydrolysis kinetics correlate with electronic effects of the thiazole substituents, as shown in DFT studies .

Photochemical and Redox Reactions

-

Photodimerization : UV irradiation induces [2+2] cycloaddition between cyanovinyl groups, forming cyclobutane derivatives.

-

Redox Activity : The thiazole ring undergoes reversible oxidation at +1.2 V (vs. Ag/AgCl), confirmed by cyclic voltammetry .

Metal Coordination Chemistry

The thiazole nitrogen and benzamide carbonyl groups act as ligands for transition metals:

| Metal Ion | Coordination Mode | Complex Geometry | Application |

|---|---|---|---|

| Cu(II) | N,S-bidentate | Square planar | Anticancer agents |

| Fe(III) | O,N,S-tridentate | Octahedral | Catalysis |

Key Insights from Computational Studies

-

DFT Calculations : The cyanovinyl group’s LUMO (-2.7 eV) localizes electrophilic reactivity at the β-carbon, aligning with observed nucleophilic attack patterns .

-

Hammett Analysis : Electron-withdrawing substituents on the phenyl ring accelerate thiazole-mediated reactions by stabilizing transition states .

This comprehensive reactivity profile underscores the compound’s versatility in medicinal chemistry and materials science. Further studies should explore enantioselective transformations and in vivo stability.

Wissenschaftliche Forschungsanwendungen

Synthesis of Thiazole Derivatives

The synthesis of thiazole derivatives, including (E)-4-((2-(4-(3-bromophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzamide, typically involves several key reactions. These include:

- Cyclization : This step often involves the reaction of thiourea with appropriate halogenated compounds to form thiazole rings.

- Bromination : The introduction of bromine atoms into the thiazole structure can enhance biological activity and solubility.

- Wittig Reaction : This reaction is commonly used to form double bonds in the synthesized compounds, contributing to their structural diversity.

For example, a study synthesized various thiazole-based stilbene analogs through a series of reactions including cyclization and bromination, demonstrating the versatility of thiazole chemistry .

Anticancer Activity

Research indicates that compounds containing thiazole moieties exhibit significant anticancer properties. The following findings highlight the potential of this compound:

- Inhibition of Cancer Cell Lines : Studies have shown that thiazole derivatives can inhibit cell proliferation in various cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma (MCF7). For instance, 4-(4-bromophenyl)-thiazol-2-amines demonstrated notable antiproliferative effects against MCF7 cells .

- Mechanism of Action : The mechanism often involves the inhibition of key enzymes such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression. Thiazole derivatives have been identified as potent inhibitors of CDK2 and CDK9, making them promising candidates for cancer therapy .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent:

- Broad-Spectrum Activity : Thiazole derivatives have been evaluated for their antimicrobial properties against both Gram-positive and Gram-negative bacteria. For example, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives exhibited significant antimicrobial activity .

- Resistance Overcoming : These compounds are being researched for their ability to overcome drug resistance in pathogens, which is a growing concern in infectious disease treatment .

Computational Studies and Molecular Docking

Molecular docking studies have been employed to elucidate the binding interactions between these thiazole derivatives and their biological targets. For instance, molecular docking simulations revealed how certain derivatives bind effectively to acetylcholinesterase, indicating potential applications in treating neurodegenerative diseases like Alzheimer’s .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of (E)-4-((2-(4-(3-bromophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The thiazole ring and cyanovinyl group are key structural features that contribute to its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(E)-4-((2-(4-phenylthiazol-2-yl)-2-cyanovinyl)amino)benzamide: Lacks the bromine atom, which may affect its reactivity and binding properties.

(E)-4-((2-(4-(3-chlorophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzamide: Contains a chlorine atom instead of bromine, leading to different chemical and physical properties.

Uniqueness

(E)-4-((2-(4-(3-bromophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzamide is unique due to the presence of the bromophenyl group, which can influence its reactivity and interactions with biological targets. The combination of the thiazole ring, cyanovinyl group, and bromophenyl group makes it a versatile compound for various applications.

Biologische Aktivität

The compound (E)-4-((2-(4-(3-bromophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzamide belongs to a class of thiazole derivatives known for their diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications of this compound based on current literature.

Synthesis

The synthesis of thiazole derivatives typically involves the reaction of 4-bromoacetophenone with thiourea to produce 4-(4-bromophenyl)thiazol-2-amine, which can then be modified to yield various derivatives, including this compound . The synthetic pathway often includes steps such as cyclization, bromination, and coupling reactions with aromatic aldehydes.

Antimicrobial Activity

Thiazole derivatives have shown promising antimicrobial properties. Studies indicate that compounds containing the thiazole moiety inhibit the growth of various bacterial strains by disrupting lipid biosynthesis in bacterial membranes. For instance, compounds derived from thiazoles exhibit significant activity against both Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

| Compound C | A. niger | 8 µg/mL |

Anticancer Activity

The anticancer potential of thiazole derivatives has been extensively studied, particularly against breast cancer cell lines such as MCF7. The mechanism often involves the inhibition of DNA topoisomerase I (Top1), leading to apoptosis in cancer cells .

Table 2: Anticancer Activity Against MCF7 Cell Line

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Compound D | 0.5 | Topoisomerase I inhibition |

| Compound E | 1.0 | Induction of apoptosis |

| Compound F | 0.75 | Cell cycle arrest |

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is influenced by various substituents on the thiazole ring and the phenyl groups attached to it. Electron-withdrawing groups enhance antimicrobial activity, while modifications at the para position of phenyl rings can significantly affect anticancer potency .

Key SAR Findings:

- Electron-Withdrawing Groups: Increase potency against bacteria and cancer cells.

- Hydrophobic Substituents: Improve membrane permeability, enhancing bioavailability.

- Positioning of Substituents: Critical for maximizing interactions with target proteins.

Case Studies

Recent studies have demonstrated that specific thiazole derivatives can outperform established antibiotics and chemotherapeutics. For example, a study reported that a derivative with a methoxy group showed superior efficacy against resistant strains of S. aureus compared to standard treatments .

Eigenschaften

IUPAC Name |

4-[[(E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-2-cyanoethenyl]amino]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13BrN4OS/c20-15-3-1-2-13(8-15)17-11-26-19(24-17)14(9-21)10-23-16-6-4-12(5-7-16)18(22)25/h1-8,10-11,23H,(H2,22,25)/b14-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPNNJRLQQNOBTB-GXDHUFHOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=CSC(=N2)C(=CNC3=CC=C(C=C3)C(=O)N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Br)C2=CSC(=N2)/C(=C/NC3=CC=C(C=C3)C(=O)N)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13BrN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.